Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with ethoxy and carboxylate functional groups. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another method involves the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature, followed by reactions with 3,3-diethoxy-propyne and propargyl alcohol in the presence of copper chloride and other reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like oxone in DMF at room temperature.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the ethoxy groups, where nucleophiles can replace the ethoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like DMSO or ethanol, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate can be compared with other pyrrolopyrimidine derivatives:
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activities and are used in cancer research.
Pyrrolopyrazine Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine Derivatives: Used in the synthesis of various pharmaceuticals and have similar biological activities.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of multiple kinases, making it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and therapeutic potential based on diverse research findings.
1. Chemical Structure and Synthesis
This compound is characterized by a pyrrolo[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization techniques.
Table 1: Synthesis Overview
Step | Reaction Type | Key Reagents | Yield (%) |
---|---|---|---|
1 | Condensation | Ethyl esters + amines | 70-85 |
2 | Cyclization | Aldehydes + nucleophiles | 60-75 |
3 | Purification | Chromatography | >90 |
Antitumor Activity
Research indicates that compounds related to the pyrrolo[3,2-d]pyrimidine structure exhibit notable antitumor properties. This compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit specific enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells. This is primarily achieved through the inhibition of AICARFTase (AICAR ribonucleotide formyltransferase), which is crucial for purine metabolism in tumor cells .
Table 2: Antitumor Efficacy
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 5.4 | AICARFTase inhibition |
MCF-7 (breast) | 4.8 | Disruption of nucleotide synthesis |
A549 (lung) | 6.1 | Induction of apoptosis |
3. Transporter Selectivity
The efficacy of this compound is influenced by its interaction with various nucleoside transporters. Studies suggest that the compound exhibits selectivity for transporters such as FRα (Folate Receptor Alpha) and PCFT (Proton-Coupled Folate Transporter) over RFC (Reduced Folate Carrier), enhancing its uptake in tumor cells that overexpress these receptors .
4. Case Studies and Research Findings
Several studies have highlighted the biological activity of similar pyrrolo[3,2-d]pyrimidines:
- A study demonstrated that structural modifications on the pyrrolo ring significantly impacted the antiproliferative activity against human tumor cell lines. Compounds with shorter bridge lengths showed increased potency due to enhanced cellular uptake via FRs .
- Another investigation focused on the SAR (Structure-Activity Relationship) of pyrrolo[3,2-d]pyrimidines indicated that specific substitutions could lead to improved selectivity and reduced toxicity profiles compared to traditional chemotherapeutics .
5. Therapeutic Potential
Given its promising biological activity, this compound holds potential as a therapeutic agent in oncology. Further research is warranted to explore its efficacy in vivo and to develop formulations that enhance bioavailability and target specificity.
Properties
IUPAC Name |
ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-18-11-10-8(15-13(16-11)20-6-3)7-9(14-10)12(17)19-5-2/h7,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYHPOCBEKYMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC(=C2)C(=O)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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